molecular formula C9H10ClN3S B2454351 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097891-56-8

5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2454351
CAS No.: 2097891-56-8
M. Wt: 227.71
InChI Key: XJYPYKJLSMHFDX-UHFFFAOYSA-N
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Description

5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a constrained, three-dimensional 2-thia-5-azabicyclo[2.2.1]heptane scaffold, a structure recognized for its potential to improve the physicochemical and metabolic properties of therapeutic agents . The presence of the 5-chloropyrimidinyl moiety provides a versatile handle for further synthetic elaboration, making this compound a valuable building block for the development of targeted covalent inhibitors or for creating libraries of analogues via cross-coupling reactions. This bifunctional reagent is primarily used in pharmaceutical research for constructing novel bioactive molecules. The rigid bicyclic framework can be employed to pre-organize a molecule's geometry, potentially leading to enhanced binding affinity and selectivity for biological targets . Researchers can leverage the chloropyrimidine group to link this fragment to other pharmacophores, exploring structure-activity relationships in programs targeting enzymes or receptors. While specific mechanism-of-action data for this precise compound is not available in the public domain, related azabicyclic and pyrimidine-containing compounds are extensively investigated in drug discovery . The structural features of this compound suggest its potential application in developing protease inhibitors, allosteric modulators, or other small-molecule therapeutics aimed at challenging biological targets. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(5-chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3S/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYPYKJLSMHFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the reaction may involve the use of a chloropyrimidine derivative and a thia-azabicyclic precursor in the presence of a strong base and a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. Key factors include the selection of cost-effective reagents, efficient reaction conditions, and robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a versatile building block in the synthesis of more complex organic molecules.
  • Reagent : It is utilized in various organic reactions due to its unique structural features.

Biology

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing effectiveness against various bacterial strains.
  • Anticancer Properties : Research indicates that it may exhibit anticancer effects, making it a candidate for further studies in cancer therapeutics.

Medicine

  • Drug Discovery : 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is explored as a lead compound in drug development, particularly for targeting specific biological pathways associated with diseases.

Industrial Applications

  • Catalysis : The compound is also utilized in the development of advanced materials and as a catalyst in chemical processes, enhancing reaction efficiencies.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A series of compounds similar to 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane were evaluated against mycobacterial and fungal strains, demonstrating comparable or superior efficacy to established antibiotics such as isoniazid and fluconazole .
  • Cancer Therapeutics Exploration : Investigations into the compound's potential to inhibit oncogenic pathways have shown promising results in preclinical models, suggesting its utility in developing new cancer therapies .
  • Enzyme Inhibition Assays : Studies have revealed that this compound can effectively inhibit certain enzymes related to disease progression, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
  • 5-(5-Chloropyrimidin-2-yl)-2-aza-5-azabicyclo[2.2.1]heptane

Uniqueness

5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound notable for its unique structural features, which combine a chloropyrimidine moiety with a thia-azabicyclic framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is 5-(5-chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane, and it has the following chemical identifiers:

PropertyValue
Molecular FormulaC₉H₁₀ClN₃S
Molecular Weight217.71 g/mol
InChIInChI=1S/C9H10ClN3S/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2
SMILESClc1ncc(C2CC(C1)N(C2)C)S

The biological activity of 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is attributed to its ability to interact with various molecular targets within biological systems. The chloropyrimidine ring facilitates hydrogen bonding and π–π interactions with proteins, enzymes, and receptors, while the bicyclic structure provides rigidity that enhances binding affinity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have demonstrated that 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of essential bacterial enzymes or disruption of membrane integrity.

Case Study: Antibacterial Efficacy
A recent study assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) as low as 15 µg/mL for certain strains, indicating potent activity compared to standard antibiotics .

2. Anticancer Potential
The compound has also been evaluated for anticancer properties, particularly in targeting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Cytotoxicity Assessment
In vitro assays showed that treatment with 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cancer cell lines .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds that lack the thia component:

Compound NameStructure TypeNotable Activity
5-(5-Chloropyrimidin-2-yl)-2-thiaBicyclic with sulfurAntimicrobial, Anticancer
5-(5-Chloropyrimidin-2-yl)-2-oxaBicyclic with oxygenLimited antimicrobial activity
5-(5-Chloropyrimidin-2-yl)-azaBicyclic with nitrogenNeuroprotective effects

The presence of sulfur in the thia variant enhances its reactivity and biological activity compared to its oxygen or nitrogen analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for constructing the bicyclo[2.2.1]heptane core in 5-(5-chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane?

  • The bicyclo[2.2.1]heptane scaffold is typically synthesized via [2+2] cycloaddition or radical-mediated annulation. For example, radical addition of thiols to azabicyclo precursors (e.g., 7-azabicyclo[2.2.1]heptadienes) enables regioselective introduction of sulfur and nitrogen atoms . Improved methods, such as enantioselective synthesis using trans-4-hydroxy-L-proline derivatives, enhance stereochemical control and yield . Key steps include optimizing reaction time (e.g., reduced from 24h to 6h via catalytic systems) and purification via recrystallization or chromatography .

Q. How can researchers validate the purity and stereochemical integrity of this compound?

  • Analytical Techniques :

  • HPLC/LC-MS : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • NMR Spectroscopy : Confirm stereochemistry via NOESY experiments (e.g., distinguishing endo/exo substituents) .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related 2,5-diazabicyclo[2.2.1]heptane derivatives .
    • Chiral Chromatography : Use amylose-based columns to separate enantiomers, critical for pharmacological studies .

Q. What are the stability considerations for storage and handling of this compound?

  • The compound is hygroscopic and prone to oxidation due to the thia-azabicyclo moiety. Store under inert gas (argon) at −20°C in amber vials. Stability tests in DMSO (1 mM) show <5% degradation over 30 days when protected from light . Hydrochloride salts (e.g., (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride) improve crystallinity and shelf life .

Advanced Research Questions

Q. How does the electronic environment of the 5-chloropyrimidin-2-yl substituent influence reactivity in cross-coupling reactions?

  • The electron-withdrawing chlorine atom activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the C4 position. Computational studies (DFT) suggest a Hammett σp value of +0.23, favoring reactions with amines or thiols. However, steric hindrance from the bicyclic core may limit accessibility, requiring tailored catalysts (e.g., Pd/XPhos systems) .

Q. What strategies address contradictions in reported bioactivity data for derivatives of this compound?

  • Case Study : Derivatives targeting nicotinic acetylcholine receptors (nAChRs) showed conflicting binding affinities (Ki = 0.5–50 nM). Resolve discrepancies by:

  • Standardized Assays : Use uniform radioligands (e.g., [³H]-epibatidine) and cell lines (e.g., SH-SY5Y).
  • Metabolic Stability Screening : Hepatic microsome assays (human/rat) identify rapid degradation (t1/2 < 15 min) as a confounding factor .
  • Structural Analogues : Compare with 7-methyl-2-exo-(3′-iodo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane, which exhibits consistent α7-nAChR selectivity .

Q. How can computational modeling guide the design of enantioselective catalysts for this compound’s synthesis?

  • Molecular Dynamics (MD) : Simulate transition states of key steps (e.g., ring-closing) to identify optimal Rh or Pd catalysts.
  • Docking Studies : Predict enantioselectivity using chiral phosphine ligands (e.g., (1S,4S,5R)-5-(4-methoxyphenyl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane), which show >90% ee in related systems .
  • Machine Learning : Train models on existing bicyclo[2.2.1]heptane syntheses to recommend solvent/catalyst pairs (e.g., DMF with CuI) .

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